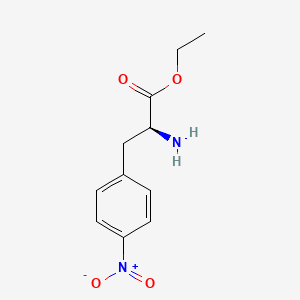

Ethyl 4-nitro-L-phenylalanine

CAS No.: 34276-53-4

Cat. No.: VC7258328

Molecular Formula: C11H14N2O4

Molecular Weight: 238.243

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34276-53-4 |

|---|---|

| Molecular Formula | C11H14N2O4 |

| Molecular Weight | 238.243 |

| IUPAC Name | ethyl (2S)-2-amino-3-(4-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C11H14N2O4/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1 |

| Standard InChI Key | BNIKYBDDYIQCEB-JTQLQIEISA-N |

| SMILES | CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Ethyl 4-nitro-L-phenylalanine belongs to the class of nitroaromatic amino acids. Its structure consists of an L-phenylalanine backbone modified by a nitro group (-NO) at the fourth carbon of the phenyl ring and an ethyl ester (-COOCHCH) at the carboxyl terminus. The L-configuration at the alpha-carbon ensures chirality, a critical factor in its biological activity and synthetic utility .

The nitro group introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. This modification enhances stability under acidic conditions, making it suitable for multi-step synthetic processes .

Optical Activity and Configuration

The L-enantiomer of ethyl 4-nitro-phenylalanine exhibits specific optical rotation values, as demonstrated in synthesis protocols. For instance, the intermediate N-phthaloyl-p-nitro-L-phenylalanine derived from this compound shows a rotation of (in methanol), confirming the preservation of chirality during synthesis . This stereochemical integrity is vital for ensuring the biological efficacy of downstream pharmaceuticals like melphalan, which targets cancer cells with high specificity .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of ethyl 4-nitro-L-phenylalanine typically involves the esterification of 4-nitro-L-phenylalanine. A patented method outlines the following steps :

-

Protection of the Amino Group:

-

Reacting 4-nitro-L-phenylalanine with N-ethoxycarbonylphthalimide in the presence of sodium carbonate.

-

Reaction conditions: Temperatures between and , with optimal yields achieved at to .

-

The product, N-phthaloyl-p-nitro-L-phenylalanine, is isolated via pH adjustment (pH 2.5) and recrystallization from ethanol .

-

-

Esterification:

This method achieves a yield of 79.8% while maintaining optical purity, a significant improvement over earlier racemic approaches .

Reaction Optimization

Critical parameters for high-yield synthesis include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | Minimizes side reactions | |

| Reaction Time | 10 minutes – 4 hours | Ensures complete conversion |

| Solvent System | Ethanol/water mixtures | Enhances solubility |

| Catalyst | Sodium carbonate | Facilitates deprotonation |

The use of platinum dioxide () or palladium-calcium carbonate () in subsequent reduction steps further refines the process .

Physicochemical Properties

Thermal and Physical Characteristics

Ethyl 4-nitro-L-phenylalanine exhibits the following properties :

| Property | Value |

|---|---|

| Density | |

| Boiling Point | |

| Flash Point | |

| Vapor Pressure | at |

| LogP | 1.53 |

The low vapor pressure and moderate lipophilicity (LogP = 1.53) suggest suitability for solid-phase synthesis and storage at room temperature .

Spectroscopic Data

-

Mass Spectrometry: Exact mass = 238.095352 Da (matches theoretical ) .

-

PSA (Polar Surface Area): 98.14 Ų, indicating high polarity due to nitro and ester groups .

Pharmaceutical Applications

Role in Melphalan Synthesis

Ethyl 4-nitro-L-phenylalanine is a precursor in the synthesis of melphalan (L-phenylalanine mustard), a bifunctional alkylating agent used in chemotherapy. The synthesis pathway involves :

-

Reduction: Catalytic hydrogenation of the nitro group to an amine using .

-

Alkylation: Reaction with ethylene oxide to form bis(2-hydroxyethyl)amino intermediates.

-

Chlorination: Conversion of hydroxyl groups to chloroethyl moieties, yielding melphalan.

The final product demonstrates high enantiomeric purity (), underscoring the importance of chiral integrity in the starting material .

Other Therapeutic Prospects

-

Antimicrobial Agents: Nitroaromatic compounds exhibit activity against resistant bacterial strains.

-

Enzyme Inhibitors: The nitro group may interact with catalytic sites of proteases or kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume